21-Episerratenediol

Descripción general

Descripción

Synthesis Analysis

The enantioselective synthesis of both epimers at C-21 in the proposed structure of cytotoxic macrolides, such as callyspongiolide, demonstrates the complexity and precision required in synthesizing compounds related to 21-Episerratenediol. Techniques such as the Yamaguchi macrolactonization and hydrogenation over Lindlar's catalyst have been employed to achieve the desired stereochemistry at C-21, showcasing the intricate approaches needed to synthesize these compounds (Ghosh & Kassekert, 2016).

Molecular Structure Analysis

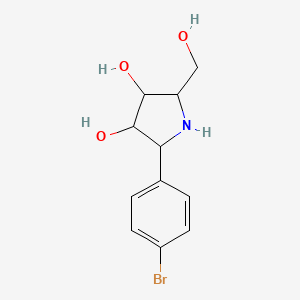

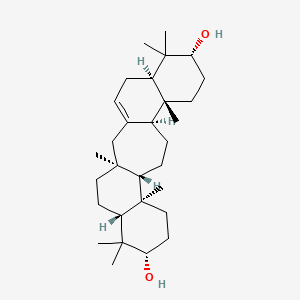

Studies on serratane-type triterpenoids, including this compound, reveal the structural complexity of these molecules. The molecular structure of this compound, characterized by spectral evidence, contributes to its biological activity. The configuration and functional groups present in its structure are critical for its interaction with biological targets, underlining the importance of detailed structural analysis in understanding its therapeutic potential (Tanaka et al., 2003).

Aplicaciones Científicas De Investigación

Medicina Tradicional China

El 21-Episerratenediol se encuentra en el licopodio Palhinhaea cernua, una planta utilizada en la Medicina Tradicional China (MTC) para el tratamiento de diversas afecciones como el reumatismo, la tos ferina, las contusiones, las quemaduras, la hepatitis y la nefrolitiasis {svg_1}.

Tratamiento de la enfermedad de Alzheimer

Las investigaciones han demostrado que los compuestos aislados de Palhinhaea cernua, incluido el this compound, tienen actividades inhibitorias contra las colinesterasas y la β-secretasa 1, que son objetivos clave para el tratamiento de la enfermedad de Alzheimer {svg_2}.

Componente de la corteza de pícea de Sitka

El this compound es uno de los componentes menores de la fracción de triterpenos neutros de la corteza de la pícea de Sitka {svg_3}. Si bien no se mencionan las aplicaciones específicas de este componente, contribuye a la composición química general de la corteza.

Material de investigación

El this compound está disponible para su compra como material de investigación {svg_4}. Esto sugiere que se está utilizando en varios proyectos de investigación científica, aunque no se detallan los aspectos específicos de estos proyectos.

Mecanismo De Acción

Target of Action

It has been suggested that 21-episerratenediol may act as a potent cancer chemopreventive agent , indicating that its targets could be related to pathways involved in cancer development and progression.

Mode of Action

Given its potential role as a cancer chemopreventive agent , it may interact with its targets to inhibit the processes that lead to cancer development, such as cell proliferation, angiogenesis, and metastasis

Biochemical Pathways

As a potential cancer chemopreventive agent , it may influence pathways related to cell cycle regulation, apoptosis, DNA repair, and immune response. The downstream effects of these pathway alterations would likely include reduced cell proliferation and enhanced cell death in cancerous cells.

Result of Action

Given its potential role as a cancer chemopreventive agent , it may induce cell cycle arrest, promote apoptosis, inhibit angiogenesis, and modulate immune response in cancerous cells.

Safety and Hazards

In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if needed . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Propiedades

IUPAC Name |

(3S,6R,8S,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUNNDDBCLRMSL-DRRPMNBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 21-Episerratenediol?

A1: this compound has been isolated from various plant species, particularly those belonging to the Lycopodiaceae family. Some notable sources include:

- Huperzia serrata: This club moss species yielded several Lycopodium triterpenoids, including this compound. [, ]

- Lycopodium deuterodensum: This species yielded two new abietanes alongside this compound, α-onocerin, 21-episerratriol, and 16-oxoserratenediol. []

- Pinus radiata: this compound was identified in the neutral fraction of benzene extractives from the bark of this pine species. []

- Diphasiastrum complanatum: This species yielded seven serratene-type triterpenoids, including this compound-3-α-L-arabinopyranoside (inundoside E). []

- Lycopodium inundatum: This club moss contains this compound 3-α-L-arabinopyranoside (inundoside-E), along with other related triterpenoid-glycosides. [, ]

- Palhinhaea cernua: This species is another source of serratane triterpenoids, including this compound. []

Q2: What is the structure of this compound?

A2: this compound is a serratene-type triterpenoid. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure is characterized by:

Q3: Are there any synthetic routes to obtain this compound?

A3: Yes, research indicates that this compound can be used as a starting material to synthesize its 3-α-L-arabinopyranoside derivative, known as inundoside-E. This synthetic route confirms the structure of inundoside-E, a triterpenoid-glycoside found in Lycopodium inundatum. []

Q4: What other serratene-type triterpenoids are structurally related to this compound?

A4: Several serratene-type triterpenoids share structural similarities with this compound. Some examples include:

- Serratenediol: This compound is very similar to this compound, differing only in the stereochemistry of the hydroxyl group at the C-21 position. [, , , ]

- 21-Episerratriol: This compound, found alongside this compound in Lycopodium deuterodensum, likely possesses an additional hydroxyl group compared to this compound. []

- 16-Oxoserratenediol, 16-Oxo-21-episerratenediol, 16-Oxodiepiserratenediol: These compounds are α, β-unsaturated ketones of the serratane group, indicating structural modifications at the C-16 position. []

- Tohogenol, Tohogeninol, Serratriol, Lycoclavanol, Lycoclavanin: These serratane triterpenoids are structurally related, but their specific differences from this compound are not detailed in the provided abstracts. []

Q5: What are the potential applications of this compound?

A5: While the provided research primarily focuses on isolation and structural characterization, the presence of this compound in various medicinal plants suggests potential biological activities. Further research is needed to fully understand its pharmacological potential.

Q6: What analytical techniques are used to study this compound?

A6: Researchers utilize various analytical techniques to isolate, characterize, and study this compound:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.